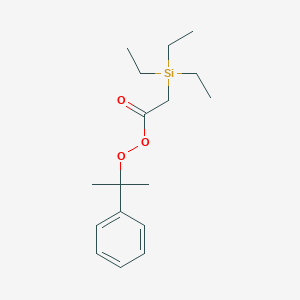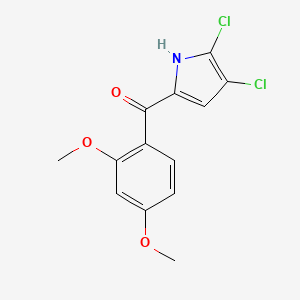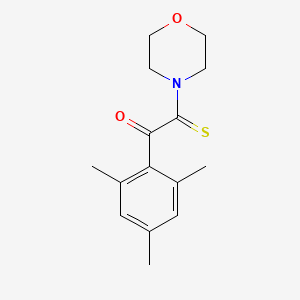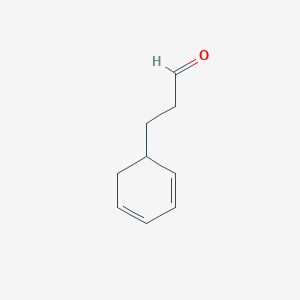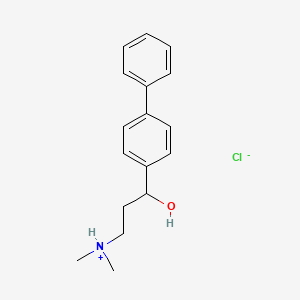
Urea, 1-(4-heptyl)-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4-heptyl)-3-propyl- is an organic compound belonging to the urea family It is characterized by the presence of a heptyl group attached to the nitrogen atom at the 1-position and a propyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-heptyl)-3-propyl- typically involves the reaction of heptylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Propyl isocyanate} \rightarrow \text{Urea, 1-(4-heptyl)-3-propyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Urea, 1-(4-heptyl)-3-propyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.
科学研究应用
Urea, 1-(4-heptyl)-3-propyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Urea, 1-(4-heptyl)-3-propyl- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- Urea, 1-(4-heptyl)-3-phenyl-
- Urea, 1-(4-heptyl)-3-butyl-
Comparison: Compared to similar compounds, Urea, 1-(4-heptyl)-3-propyl- is unique due to its specific alkyl chain length and positioning
属性
CAS 编号 |
40755-05-3 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC 名称 |
1-heptan-4-yl-3-propylurea |
InChI |
InChI=1S/C11H24N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |
InChI 键 |
XJZUGONYGQDTEK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)NC(=O)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


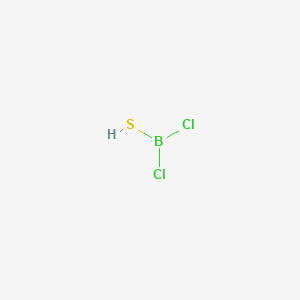
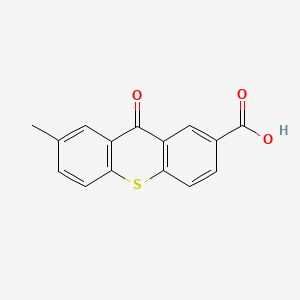
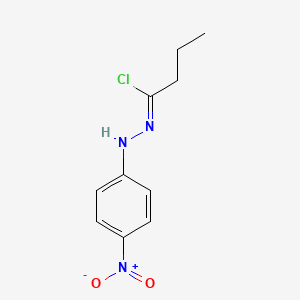
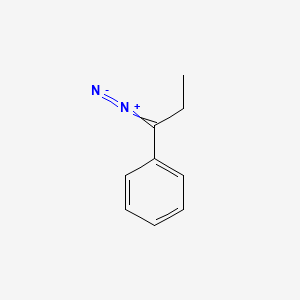
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

